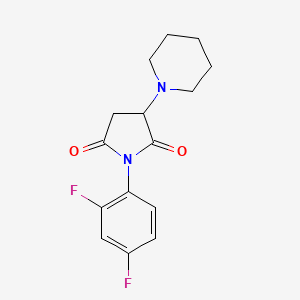
1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group and a piperidinodihydro-pyrrole-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the 2,4-difluorophenyl precursor, which is then subjected to a series of reactions including nucleophilic substitution, cyclization, and condensation to form the final product. Key reagents often include fluorinated aromatic compounds, piperidine derivatives, and various catalysts to facilitate the reactions under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent quality and scalability. The use of environmentally benign solvents and reagents is also emphasized to minimize the ecological impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often employing reagents such as lithium aluminum hydride, can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound in drug discovery, targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, where the compound binds to active sites, modulating their activity. The difluorophenyl group enhances binding affinity and specificity, while the piperidinodihydro-pyrrole-dione moiety contributes to the overall stability and bioavailability of the compound.
Comparación Con Compuestos Similares
- 1-(2,4-Difluorophenyl)-2-piperidinodihydro-1H-pyrrole-2,5-dione
- 1-(2,4-Difluorophenyl)-3-pyrrolidinodihydro-1H-pyrrole-2,5-dione
Comparison: Compared to similar compounds, 1-(2,4-difluorophenyl)-3-piperidinodihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural difference can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it a distinct and valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2/c16-10-4-5-12(11(17)8-10)19-14(20)9-13(15(19)21)18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUACENFGWNBDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2868772.png)
![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2868774.png)
![6-{[4-(4-chlorophenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2868775.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2868778.png)
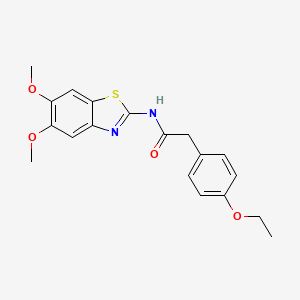
![7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hcl](/img/structure/B2868780.png)
![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2868782.png)
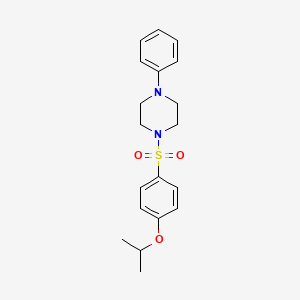
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2868785.png)
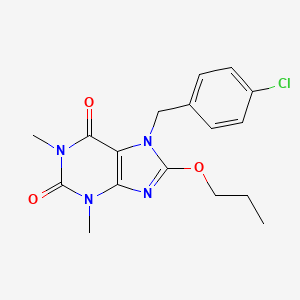
![2-chloro-6-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2868788.png)
![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2868789.png)
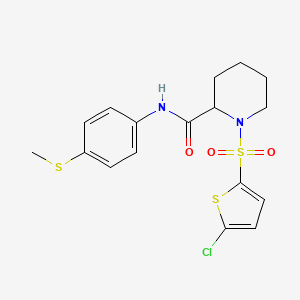
![methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate](/img/structure/B2868792.png)
